Verrucarol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Verrucarol can be synthesized through the hydrolysis of a crude extract from a culture of Myrothecium verrucaria . The process involves the hydrolysis of anguidine, a naturally occurring compound, to produce this compound . the total synthesis of anguidine is laborious and not economically viable .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Myrothecium verrucaria cultures, followed by extraction and purification processes . This method allows for the production of this compound in significant quantities .

Analyse Chemischer Reaktionen

Types of Reactions: Verrucarol undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as hydroxyl and epoxy groups on the trichothecene nucleus .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products: The major products formed from the reactions of this compound include various derivatives with modified functional groups, such as diacetylthis compound .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Verrucarol and its derivatives have been studied for their potential antitumor properties. Research indicates that certain esters of this compound exhibit significant anti-tumor activity. For instance, macrocyclic trichothecenes derived from this compound have shown promise in inhibiting tumor cell growth in various cancer models .

Case Study:

A study published in the Journal of Pharmaceutical Sciences investigated the pharmacokinetics of this compound in dogs, revealing that it could be effectively utilized to understand its metabolism and potential therapeutic effects .

Toxicological Studies

This compound is also significant in toxicological research due to its effects on various biological systems. Its toxicity profile has been characterized through studies examining its impact on animal models, where it demonstrated symptoms such as gastrointestinal distress and neurological impairments at higher doses .

Data Table: Toxicity Effects of this compound in Animal Models

| Dose (mg/kg) | Symptoms Observed | Reference |

|---|---|---|

| 0.4 | General discomfort, dry eyes | |

| 1.0 | Hemorrhagic fever symptoms | |

| 2.0 | Neurological impairment |

Herbicidal Properties

This compound has been explored for its herbicidal properties, particularly against invasive plant species such as kudzu. Diacetylthis compound, an acetate derivative of this compound, has shown effectiveness in controlling kudzu growth with minimal harm to surrounding flora .

Case Study:

In greenhouse experiments, diacetylthis compound resulted in a 100% kill rate of kudzu seeds within 24 hours and effectively damaged older plants within two weeks .

Data Table: Efficacy of Diacetylthis compound Against Kudzu

| Treatment Type | Efficacy (%) | Timeframe |

|---|---|---|

| Greenhouse Experiment | 100 | 24 hours |

| Outdoor Trial | 90-100 | 14 days |

Detection and Quantification

This compound serves as an internal standard in various analytical methods for detecting mycotoxins in food and environmental samples. Its use in gas chromatography-mass spectrometry (GC-MS) has facilitated the quantification of other mycotoxins such as patulin .

Case Study:

A study utilized this compound as an internal standard to assess recovery percentages and detection limits for patulin analysis in apple juice, showcasing its relevance in food safety assessments .

Data Table: Analytical Performance Using this compound as Internal Standard

| Sample Type | Recovery (%) | Limit of Detection (ng/g) |

|---|---|---|

| Apple Juice | 56 - 125 | 1 - 1500 |

Wirkmechanismus

Verrucarol exerts its effects by inhibiting protein synthesis in eukaryotic cells . It binds to the 50S subunit of the ribosome, preventing the elongation of the polypeptide chain . This inhibition leads to the disruption of cellular processes and can result in cell death . The functionalization of the C4 and C15 alcohols is required for potent cellular toxicity .

Vergleich Mit ähnlichen Verbindungen

Verrucarin A: A macrocyclic trichothecene with antitumor activity.

Neosolaniol: A trichothecene mycotoxin with similar toxic properties.

Zearalenone: A mycotoxin produced by Fusarium species.

Nivalenol: Another trichothecene mycotoxin with toxic effects.

Deoxynivalenol: A trichothecene mycotoxin commonly found in contaminated grains.

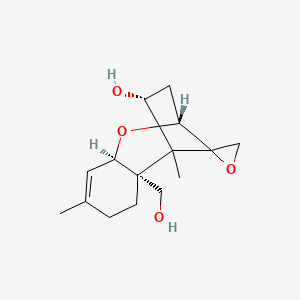

Uniqueness of Verrucarol: this compound is unique among trichothecenes due to its specific structural features, including the presence of hydroxyl groups at positions C4 and C15 and an epoxy ring . These features contribute to its distinct biological activities and make it a valuable compound for scientific research .

Eigenschaften

Molekularformel |

C15H22O4 |

|---|---|

Molekulargewicht |

266.33 g/mol |

IUPAC-Name |

(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |

InChI |

InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3/t10-,11-,12-,13?,14-,15?/m1/s1 |

InChI-Schlüssel |

ZSRVBNXAPSQDFY-CXOCQXMISA-N |

SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO |

Isomerische SMILES |

CC1=C[C@@H]2[C@](CC1)(C3([C@@H](C[C@H](C34CO4)O2)O)C)CO |

Kanonische SMILES |

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

verrucarol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.